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Compound of Interest

Compound Name:
5-Chloro-3-fluoro-2-

methoxybenzaldehyde

CAS No.: 145742-35-4

Cat. No.: B7904067 Get Quote

Executive Summary
This guide provides a technical framework for the characterization of 5-Chloro-3-fluoro-2-
methoxybenzaldehyde (CAS: 145742-35-4) using Fourier Transform Infrared Spectroscopy

(FTIR). As a poly-substituted benzaldehyde derivative, this compound serves as a critical

intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

The primary challenge in analyzing this molecule lies in distinguishing it from its structural

isomers and metabolic precursors. This guide moves beyond basic peak listing to offer a

comparative spectral analysis, focusing on the definitive spectroscopic shifts that occur during

its synthesis from 3-Fluoro-2-methoxybenzaldehyde.

Molecular Structure & Vibrational Theory
To accurately interpret the spectrum, we must first map the vibrational modes to the specific

molecular geometry.

Core Scaffold: Benzaldehyde.[1][2][3][4]

Substituents:
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Methoxy (-OCH₃) at C2: Electron-donating group (EDG) via resonance; increases electron

density at ortho/para positions.

Fluorine (-F) at C3: Strong electron-withdrawing group (EWG) via induction.

Chlorine (-Cl) at C5: Weakly deactivating; introduces a heavy atom effect, shifting specific

ring modes to lower frequencies.

Electronic Effects on Carbonyl Frequency
The carbonyl (C=O) stretching frequency is the most diagnostic feature.

Conjugation: The benzene ring lowers the C=O frequency compared to aliphatic aldehydes

(typically ~1730 cm⁻¹ → ~1700 cm⁻¹).

Ortho-Methoxy Effect: The C2-methoxy group can form a weak intramolecular interaction

with the carbonyl oxygen or hydrogen, potentially causing a slight redshift or peak

broadening.

Net Prediction: We expect the C=O stretch to appear between 1680–1695 cm⁻¹, slightly

lower than unsubstituted benzaldehyde (1703 cm⁻¹) due to the mesomeric donation of the

methoxy group outweighing the inductive withdrawal of the halogens.

Experimental Protocol
Objective: Obtain a high-resolution spectrum free from atmospheric interference (CO₂/H₂O) to

resolve the "Fingerprint Region" (1500–600 cm⁻¹).

Method A: Diamond ATR (Recommended)
Applicability: Preferred for solid powders (MP ~45–55°C).

Preparation: Place ~5 mg of sample onto the diamond crystal. Apply high pressure using the

anvil to ensure intimate contact.

Advantages: Non-destructive, zero sample prep, easy cleaning.

Method B: KBr Pellet (Alternative)
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Applicability: Use if ATR signal-to-noise ratio is poor or for archival standard comparison.

Preparation: Grind 2 mg sample with 200 mg dry KBr. Press at 8-10 tons for 2 minutes.

Critical Step: Ensure KBr is dry; moisture bands (3400 cm⁻¹) can obscure overtone regions.

Acquisition Parameters
Parameter Setting Rationale

Resolution 4 cm⁻¹
Standard for solids; resolves

sharp aromatic peaks.

Scans 32 or 64
Sufficient S/N ratio for

fingerprint analysis.

Range 4000–450 cm⁻¹
Captures C-Cl and Ar-H

bending modes.

Apodization Blackman-Harris
Minimizes side-lobes for sharp

peaks.

Spectral Interpretation Guide
A. Functional Group Region (4000 – 1500 cm⁻¹)
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Frequency (cm⁻¹) Vibrational Mode Diagnostic Notes

3100 – 3000 Ar-H Stretch
Weak, sharp peaks. Indicates

aromaticity.

2980 – 2850 C-H Stretch (Methoxy)
Asymmetric and symmetric

stretches of the -OCH₃ group.

2860 & 2760 C-H Aldehyde (Fermi Doublet)

Critical Identifier. Two weak

bands unique to aldehydes.[5]

Distinguishes from

ketones/esters.

1695 – 1680 C=O Stretch

Strong, sharp. Lower

frequency due to conjugation

and ortho-methoxy donation.

1600 & 1580 Ar C=C Stretch

"Ring breathing" modes. Often

split into a doublet in

substituted benzenes.

B. Fingerprint Region (1500 – 400 cm⁻¹)
This region contains the definitive proof of structure.
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Frequency (cm⁻¹) Vibrational Mode Diagnostic Notes

1480 – 1450 C-H Bending (Methyl)
Deformation of the methoxy

methyl group.

1260 – 1240 Ar-O-C (Asym Stretch)
Strong band characteristic of

aryl ethers (anisoles).

1230 – 1150 C-F Stretch

Strong, broad band. Often

overlaps with C-O, but C-F is

typically very intense.

1090 – 1050 Ar-Cl Stretch (In-plane)
Moderate intensity. Indicates

chlorination.

1040 – 1020 Ar-O-C (Sym Stretch)
Symmetric stretch of the

methoxy group.

890 – 860 Ar-H OOP Bending
Key Isomer Differentiator. (See

Section 5).

Comparative Analysis: Monitoring Synthesis
Scenario: A researcher is chlorinating 3-Fluoro-2-methoxybenzaldehyde (Precursor) to produce

5-Chloro-3-fluoro-2-methoxybenzaldehyde (Target).

The most reliable way to confirm the reaction is by monitoring the Out-of-Plane (OOP) Bending

Vibrations in the 900–700 cm⁻¹ region.

The "Substitution Pattern" Logic
Precursor (3-Fluoro-2-methoxybenzaldehyde):

Protons are at positions 4, 5, and 6.

Pattern: 1,2,3-trisubstituted benzene.

Adjacent Protons: 3 adjacent hydrogens (H4-H5-H6).

Diagnostic Peak: Strong band at ~780–760 cm⁻¹ (characteristic of 3 adjacent H).
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Target (5-Chloro-3-fluoro-2-methoxybenzaldehyde):

Chlorine replaces H5. Protons remain at 4 and 6.

Pattern: 1,2,3,5-tetrasubstituted benzene.

Adjacent Protons: None. H4 is between F and Cl. H6 is between Cl and CHO. They are

isolated.

Diagnostic Peak: Disappearance of the 780 cm⁻¹ band. Appearance of ~860–900 cm⁻¹

(characteristic of isolated H).

Comparative Data Table
Feature

Precursor (Starting
Material)

Target (Product) Reaction Status

Substitution 3 Adjacent Protons 2 Isolated Protons

OOP Bending
Strong peak ~770

cm⁻¹

Weak/Med peaks

~870-890 cm⁻¹

Complete if 770 cm⁻¹

vanishes.

C-Cl Stretch Absent Present (~1080 cm⁻¹) Confirms chlorination.

C=O[1] Position ~1695 cm⁻¹
~1690 cm⁻¹ (Slight

shift)
Minor indicator.

Visualization: Peak Assignment Workflow
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Start: Acquire Spectrum

Check 1680-1700 cm⁻¹
(Strong C=O Peak?)

Check 2750/2850 cm⁻¹
(Fermi Doublet?)

Yes

Check 1250 cm⁻¹
(Strong C-O Stretch?)

Yes

Check 1000-1200 cm⁻¹
(C-F / C-Cl Bands?)

Yes

Analyze 700-900 cm⁻¹
(OOP Bending)

Result: Precursor
(3-Fluoro-2-methoxy...)

Peak at ~770 cm⁻¹ (3 Adj H)

Strong 770 cm⁻¹

Result: Target Product
(5-Chloro-3-fluoro...)

Peaks at ~880 cm⁻¹ (Isolated H)

Weak 880 cm⁻¹, No 770 cm⁻¹

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the target compound from its precursor based on

spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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